(22E,24xi)-Stigmasta-5,22-dien-3-ol
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Overview
Description
(22E,24xi)-Stigmasta-5,22-dien-3-ol is a naturally occurring sterol compound found in various plant sources. It is a derivative of stigmastane and is known for its biological activities and potential health benefits. The compound has a molecular formula of C29H48O and a molecular weight of 412.69082 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (22E,24xi)-Stigmasta-5,22-dien-3-ol typically involves the extraction from plant sources followed by purification processes. The compound can also be synthesized through chemical reactions involving stigmastane derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials such as soybeans, peanuts, and other oilseeds. The extraction process is followed by chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (22E,24xi)-Stigmasta-5,22-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated sterols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of saturated sterols.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
(22E,24xi)-Stigmasta-5,22-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cholesterol-lowering properties.
Industry: Utilized in the production of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of (22E,24xi)-Stigmasta-5,22-dien-3-ol involves its interaction with cell membranes and various molecular targets. The compound is known to modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. It also interacts with nuclear receptors, influencing gene expression and cellular responses .
Comparison with Similar Compounds
Stigmasterol: Another plant sterol with similar structure and biological activities.
Beta-sitosterol: A widely studied plant sterol known for its cholesterol-lowering effects.
Campesterol: A plant sterol with structural similarities and health benefits.
Uniqueness: (22E,24xi)-Stigmasta-5,22-dien-3-ol is unique due to its specific double bond configuration and its distinct biological activities. It has been shown to possess a unique profile of health benefits, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
72903-53-8 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
HCXVJBMSMIARIN-JBNNPUILSA-N |
Isomeric SMILES |
CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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